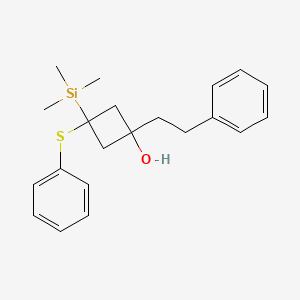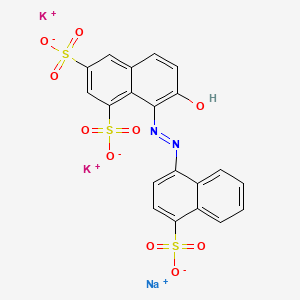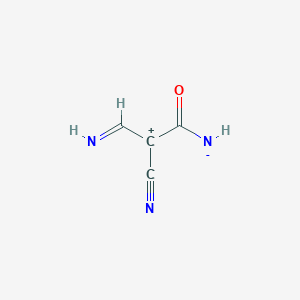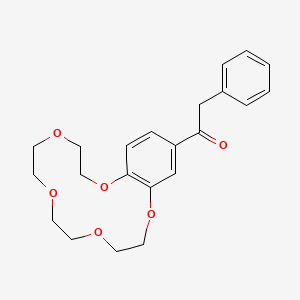
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- is a chemical compound with the molecular formula C16H34O6. It is a hexol, meaning it contains six hydroxyl groups (-OH) attached to a tridecane backbone with three methyl groups at positions 2, 6, and 10
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- typically involves multi-step organic synthesis. One common method includes the hydroxylation of a tridecane precursor with appropriate protecting groups to ensure selective hydroxylation at the desired positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6,10-Trimethyltridecane: A similar compound with a tridecane backbone and three methyl groups but lacking hydroxyl groups.
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-: Another compound with a similar backbone but different functional groups.
Dodecane, 2,6,11-trimethyl-: A related compound with a dodecane backbone and three methyl groups.
Uniqueness
1,3,5,7,11,13-Tridecanehexol, 2,6,10-trimethyl- is unique due to its combination of hydroxyl groups and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
85888-02-4 |
|---|---|
Fórmula molecular |
C16H34O6 |
Peso molecular |
322.44 g/mol |
Nombre IUPAC |
2,6,10-trimethyltridecane-1,3,5,7,11,13-hexol |
InChI |
InChI=1S/C16H34O6/c1-10(13(19)6-7-17)4-5-14(20)12(3)16(22)8-15(21)11(2)9-18/h10-22H,4-9H2,1-3H3 |
Clave InChI |
XKWORVDXHNQHIS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C(C)C(CC(C(C)CO)O)O)O)C(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)





![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)

![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)

